BenchChemオンラインストアへようこそ!

2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole

Medicinal Chemistry Physicochemical Profiling Halogen SAR

2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole (CAS 41421-09-4) is a disubstituted 1,3,4-oxadiazole that combines a 4-fluorophenyl group at the 2-position with a thiocyanato (–SCN) moiety at the 5-position. This heterocyclic scaffold is widely recognized as a privileged pharmacophore in medicinal chemistry, with documented applications spanning antibacterial, antifungal, antiprotozoal, anticancer, and anti-inflammatory indications.

Molecular Formula C9H4FN3OS
Molecular Weight 221.21 g/mol
CAS No. 41421-09-4
Cat. No. B1401877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole
CAS41421-09-4
Molecular FormulaC9H4FN3OS
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)SC#N)F
InChIInChI=1S/C9H4FN3OS/c10-7-3-1-6(2-4-7)8-12-13-9(14-8)15-5-11/h1-4H
InChIKeyIAZYEXMVFFKHGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole (CAS 41421-09-4): Core Structural and Physicochemical Baseline for Procurement Decisions


2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole (CAS 41421-09-4) is a disubstituted 1,3,4-oxadiazole that combines a 4-fluorophenyl group at the 2-position with a thiocyanato (–SCN) moiety at the 5-position . This heterocyclic scaffold is widely recognized as a privileged pharmacophore in medicinal chemistry, with documented applications spanning antibacterial, antifungal, antiprotozoal, anticancer, and anti-inflammatory indications [1]. The compound possesses a molecular formula of C₉H₄FN₃OS and a molecular weight of 221.21 g/mol, with the electronegative fluorine substituent conferring distinct electronic and lipophilicity characteristics compared to halogen-analogous variants [2]. Commercially available at ≥95% purity, this compound serves as a versatile building block for structure-activity relationship (SAR) exploration, late-stage functionalization, and as a precursor to thioether, sulfone, and disulfide derivatives relevant to both medicinal chemistry and agrochemical discovery programs.

Why 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole Cannot Be Substituted by Generic 1,3,4-Oxadiazole Analogs Without Sacrificing Key Differentiation


The simultaneous presence of a 4-fluorophenyl substituent at C-2 and a thiocyanato group at C-5 on the 1,3,4-oxadiazole core creates a unique combination of electronic, steric, and reactivity properties that cannot be replicated by simple halogen-for-halogen or thiol-for-thiocyanato interchange. Replacement of the fluorine atom with chlorine (as in CAS 53961-43-6) alters the Hammett σₚ constant and hydrogen-bonding capacity, shifting both target-binding affinity and metabolic stability [1]. Substitution of the thiocyanato group with a thiol, amine, or alkyl chain eliminates the electrophilic thiocyanate warhead, which is capable of reversible covalent modification of cysteine residues in biological targets and serves as a versatile synthetic handle for diversification [2]. Literature evidence on closely related 1,3,4-oxadiazole-2-thiols confirms that the nature of the C-5 substituent is the primary determinant of antimicrobial potency and spectrum, with the 4-fluorophenyl-thiol analog (compound 3c) demonstrating broad-spectrum activity superior to non-fluorinated and non-thiol variants [3]. Generic substitution therefore risks loss of the specific pharmacophoric and reactivity features that define this compound's utility profile.

Head-to-Head and Cross-Study Quantitative Evidence for 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole Differentiation


Fluorine vs. Chlorine Substitution: Electronic and Lipophilicity Differentiation Relative to 2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole (CAS 53961-43-6)

The 4-fluorophenyl substituent in the target compound (CAS 41421-09-4) provides a Hammett σₚ constant of +0.06, compared to +0.23 for the 4-chlorophenyl analog (CAS 53961-43-6). This ~74% lower electron-withdrawing effect preserves greater electron density on the oxadiazole ring, which can enhance π-stacking interactions with aromatic residues in biological targets [1]. Calculated logP for the target compound is approximately 2.8, versus ~3.4 for the chloro analog (estimated via fragment-based methods), a difference of ~0.6 logP units that translates to roughly 4-fold lower lipophilicity [2]. In the broader SAR context of 1,3,4-oxadiazole antimicrobial agents, lower lipophilicity correlates with reduced off-target protein binding and improved aqueous solubility, both critical for in vitro assay reliability [3].

Medicinal Chemistry Physicochemical Profiling Halogen SAR

Thiocyanato vs. Thiol Substituent: Synthetic Versatility and Covalent Warhead Differentiation Relative to 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol (CAS 203268-64-8)

The thiocyanato (–SCN) group in the target compound serves as both a reversible covalent cysteine-modifying warhead and as a versatile synthetic intermediate. Direct comparison with the 2-thiol analog (CAS 203268-64-8) reveals distinct reactivity profiles: the thiocyanato group can undergo nucleophilic substitution with thiols, amines, or alcohols to generate asymmetric disulfides or thioethers, while the thiol undergoes primarily oxidative dimerization [1]. The –SCN group is also documented as a bioisostere of the cyano and halogen groups but with a uniquely tunable electrophilicity not achievable with –SH [2]. In the antikinetoplastid SAR reported for 1,2,4-oxadiazole thiocyanatomethyl derivatives, thiocyanate-containing analogs exhibited low micromolar IC₅₀ values (1–10 µM range) against Leishmania donovani, whereas corresponding 5-alkyl oxadiazoles were essentially inactive (>50 µM), confirming the essential role of the thiocyanate moiety for biological activity [3]. Target compound 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (3c) was characterized as a broad-spectrum antimicrobial agent with potent activity against E. coli and S. pneumoniae exceeding that of ampicillin in disk diffusion assays, with DPPH radical-scavenging IC₅₀ of 45.7 µM compared to 23.1 µM for ascorbic acid control [4].

Synthetic Chemistry Covalent Inhibitor Design Chemical Biology

Comparative Procurement Viability: Purity, Availability, and Price Benchmarking of 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole Against Closest Structural Analogs

As of May 2026, the target compound (CAS 41421-09-4) is commercially available from multiple independent suppliers including Fluorochem (catalog F317363) and AKSci (catalog 0026DV), both offering ≥95% purity . The chloro analog (CAS 53961-43-6) is available through AKSci (catalog 0025DV) at comparable purity . However, the fluoro analog's price point reflects its specialized utility: the Fluorochem listing shows £200/500 mg and £312/g, representing a premium justified by higher synthetic complexity involving fluorinated building blocks versus the corresponding chloro analog. The thiol analog (CAS 203268-64-8) is listed at ≥98% purity from multiple vendors (Santa Cruz Biotechnology, ChemImpex), but lacks the thiocyanato synthetic handle . Critically, the target compound's GHS classification (H302 harmful if swallowed, H315 skin irritation, H319 eye irritation, H335 respiratory irritation) is well-characterized with full SDS documentation, enabling straightforward institutional chemical safety review . No direct bioactivity data for the pure target compound is available at this time; all biological inferences are drawn from structurally proximate analogs.

Chemical Procurement Supplier Benchmarking Laboratory Supply Chain

Molecular Weight and Heavy Atom Contribution to Assay Sensitivity: Differentiation from Lower-Molecular-Weight 1,3,4-Oxadiazole Screening Fragments

With a molecular weight of 221.21 g/mol, the target compound occupies a strategic intermediate position between fragment-like 1,3,4-oxadiazoles (e.g., CAS 595567-05-8, MW 164.14) and fully elaborated drug-like leads (MW >350) [1]. This MW range (200–250 Da) is recognized as optimal for hit-to-lead optimization, providing sufficient functional-group complexity for target engagement while maintaining ligand efficiency metrics [2]. By contrast, the fragment-level analog 2-(4-fluorophenyl)-1,3,4-oxadiazole (MW 164.14, CAS 595567-05-8) lacks the thiocyanato synthetic handle entirely, while the chloro-thiocyanato analog (CAS 53961-43-6, MW 237.67) adds 16.46 Da (7.4% mass increase) from the Cl vs. F substitution, which can unfavorably impact pharmacokinetic optimization trajectories . A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs within the AstraZeneca compound collection revealed an order-of-magnitude lower lipophilicity (log D) for 1,3,4-oxadiazoles compared to isomeric 1,2,4-oxadiazoles, confirming the scaffold-level advantage of the 1,3,4-regioisomer for solubility-driven screening [3].

Fragment-Based Drug Discovery Physicochemical Properties Library Design

Recommended Application Scenarios for 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Low-Lipophilic, Fluorine-Containing 1,3,4-Oxadiazole Scaffolds

The compound's validated 1,3,4-oxadiazole scaffold provides ~10-fold lower log D than isomeric 1,2,4-oxadiazoles, while the 4-fluorophenyl group maintains the metabolic stability advantages of fluorine substitution without the excessive lipophilicity of chloro analogs (σₚ +0.06 vs. +0.23; estimated logP ~2.8 vs. ~3.4) [1]. This makes it an optimal starting point for lead series targeting intracellular bacterial pathogens or CNS indications where low logP correlates with improved permeability-solubility balance. The compound's MW of 221.21 places it in the ideal range for ligand efficiency-driven optimization [2].

Covalent Inhibitor and Chemical Probe Design: Thiocyanate-Mediated Reversible Covalent Targeting of Cysteine Proteases and Kinases

The thiocyanato (–SCN) moiety functions as a tunable electrophilic warhead capable of reversible covalent bond formation with active-site cysteine residues [1]. Unlike irreversible acrylamide warheads, the –SCN group's reversibility reduces the risk of off-target haptenation. Cross-study evidence from 1,2,4-oxadiazole thiocyanatomethyl analogs confirms that thiocyanate-containing oxadiazoles achieve 1–10 µM IC₅₀ values against kinetoplastid parasites (L. donovani), while corresponding 5-alkyl oxadiazoles lacking the thiocyanate are essentially inactive (>50 µM), directly demonstrating the warhead's essential contribution to target engagement [2]. The fluorophenyl substitution further enhances target complementarity via potential halogen-bond interactions.

Chemical Diversification Hub: Late-Stage Functionalization to Thioether, Sulfone, and Disulfide Libraries

The thiocyanato group at the C-5 position serves as a versatile electrophilic handle for nucleophilic displacement with thiols, amines, and alcohols to generate structurally diverse oxadiazole thioether, sulfone, and disulfide libraries under mild, solvent-free or low-solvent conditions [1]. This enables efficient parallel synthesis for SAR exploration without requiring de novo scaffold construction. The 4-fluorophenyl group remains intact through these transformations, preserving the favorable electronic and metabolic profile of the core throughout library production [2].

Antimicrobial Screening Programs Targeting ESKAPE Pathogens with Fluorophenyl-Oxadiazole Chemotypes

The demonstrated broad-spectrum antibacterial activity of the closely related 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol analog (compound 3c), which exhibited potency exceeding ampicillin against E. coli and S. pneumoniae [1], establishes the fluorophenyl-1,3,4-oxadiazole pharmacophore as a validated antimicrobial chemotype. The target compound's thiocyanato substitution offers orthogonal reactivity for mechanism-of-action studies (pull-down proteomics, competitive ABPP) that would not be possible with the thiol analog. Screening this compound against the full ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.) is recommended, with particular attention to Gram-negative species given the favorable lower-lipophilic properties of the 1,3,4-oxadiazole scaffold [2].

Quote Request

Request a Quote for 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.